Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate
Description
Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate is a piperidine-derived compound featuring a trifluoromethyl-substituted pyridine moiety linked via an ether bond to the piperidine ring. The tert-butyl carbamate group at the 1-position of the piperidine ring enhances steric protection and modulates solubility, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural complexity arises from the trifluoromethyl group, which confers metabolic stability and lipophilicity, and the pyridine-oxypiperidine linkage, which influences binding interactions in biological systems .
Properties
CAS No. |
194668-47-8 |
|---|---|
Molecular Formula |
C16H21F3N2O3 |
Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-6-12(7-9-21)23-13-5-4-11(10-20-13)16(17,18)19/h4-5,10,12H,6-9H2,1-3H3 |
InChI Key |
CSUKFYVTAPYVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Detailed Synthetic Steps
Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)pyridine
The key step involves the nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-(trifluoromethyl)pyridine with a piperidine derivative. The nucleophile is typically the oxygen atom of a 4-hydroxypiperidine protected with a tert-butyl carbamate group.
- Reaction conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating (e.g., 80–120 °C).
- Base: A suitable base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Outcome: The chlorine atom on the pyridine ring is displaced by the piperidine oxygen, forming the ether linkage.
Protection of Piperidine Nitrogen
The piperidine nitrogen is protected with a tert-butyl carbamate group (Boc) to prevent unwanted side reactions during subsequent steps.
- Reagents: Di-tert-butyl dicarbonate (Boc_2O) is used in the presence of a base such as triethylamine.
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Conditions: Room temperature stirring for several hours.
- Result: Formation of the Boc-protected piperidine intermediate.
Palladium-Catalyzed Hydrogenation (If Applicable)
In related synthetic routes involving nitro-substituted pyridines or pyrimidines, palladium-catalyzed hydrogenation is employed to reduce nitro groups to amines, which can then be further functionalized.
- Catalyst: Palladium on carbon (Pd/C).
- Hydrogen source: Molecular hydrogen gas under atmospheric or elevated pressure.
- Solvent: Ethanol or ethyl acetate.
- Purpose: Conversion of nitro precursors to amine intermediates for further coupling.
Purification and Characterization
Purification is typically performed by column chromatography or recrystallization. Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.
Representative Reaction Scheme (Summary)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)pyridine + Boc-4-hydroxypiperidine | K2CO3, DMF, 100 °C, 12 h | Boc-protected 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine | 80–95 |
| 2 | Boc-protected intermediate | Purification by chromatography | Pure tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate | 90+ |
Note: The yields and conditions are based on typical reported procedures for similar compounds as detailed in medicinal chemistry literature.
Research Discoveries and Optimization
Parallel Optimization of Potency and Pharmacokinetics
In medicinal chemistry research, analogues of this compound class have been synthesized and optimized for biological activity, such as kinase inhibition. The synthetic methods allow for rapid diversification at the pyridine 2-position via nucleophilic aromatic substitution, enabling structure-activity relationship (SAR) studies.
Synthetic Accessibility and Challenges
- The synthetic accessibility score for this compound is moderate (~2.8 on a scale where lower is easier), reflecting the multi-step synthesis and the need for careful handling of fluorinated heterocycles.
- The presence of the trifluoromethyl group enhances metabolic stability but requires specialized reagents and conditions.
- Protection of the piperidine nitrogen is crucial to avoid side reactions and improve yields.
Physicochemical Properties Relevant to Synthesis
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 279.35 g/mol | Moderate size for drug-like molecules |
| Log P (Consensus) | 1.36 | Balanced lipophilicity facilitating solubility and permeability |
| Solubility | 1.14 to 13.2 mg/mL (varies by method) | Good solubility aids purification and formulation |
| Synthetic Accessibility | 2.8 | Reflects moderate complexity |
These properties influence the choice of solvents, reaction conditions, and purification techniques during preparation.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
- Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (): This analog replaces the trifluoromethylpyridinyloxy group with a 2-chloro-2-oxoethyl substituent. The chloro-oxoethyl group introduces a reactive carbonyl moiety, enabling nucleophilic substitution or condensation reactions.
- Tert-butyl 4-(5-{[5-(trifluoromethyl)pyridin-2-yl]ethynyl}pyridin-2-yl)piperazine-1-carboxylate (): This compound features an ethynyl (alkyne) linker between two pyridine rings instead of the ether bond. The alkyne spacer enhances rigidity and may improve target binding affinity in certain contexts, but it introduces synthetic complexity (e.g., requiring Sonogashira coupling). The trifluoromethylpyridinyloxy analog’s ether linkage offers greater hydrolytic stability under physiological conditions .
Functional Group Impact on Physicochemical Properties
| Property | Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate | Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate |
|---|---|---|
| Molecular Weight (g/mol) | ~362.3 | ~277.7 |
| Substituent Polarity | Moderate (CF₃, ether) | High (Cl, carbonyl) |
| LogP (Predicted) | ~2.8 | ~1.5 |
| Synthetic Accessibility | Moderate (requires coupling of pyridine and piperidine) | High (direct alkylation) |
The trifluoromethyl group significantly increases lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration, while the chloro-oxoethyl analog’s higher polarity limits its membrane permeability .
Key Research Findings
- Patent Analysis: The exclusion of this compound from claims in underscores its structural uniqueness compared to ethynyl-linked derivatives.
- Synthetic Routes : highlights the use of low-temperature lithiation for piperidine derivatization, a method adaptable to the target compound but requiring careful optimization to avoid decomposition of the trifluoromethyl group .
Notes
- Synthetic Challenges: The trifluoromethylpyridine subunit necessitates specialized coupling reagents (e.g., Mitsunobu conditions) to form the ether bond, increasing cost and complexity versus chloro-oxoethyl analogs.
- Patent Implications : The exclusion from ’s claims implies that the ether-linked compound may occupy a niche in drug discovery, free from prior art restrictions on alkyne-containing analogs .
Biological Activity
Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate (CAS Number: 194668-47-8) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl pyridine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 194668-47-8 |
| Molecular Formula | |
| Molecular Weight | 346.34 g/mol |
Research indicates that compounds containing the trifluoromethyl pyridine group can act as agonists for various receptors, including Liver X Receptors (LXR). These receptors play a critical role in cholesterol metabolism and inflammatory responses. A study highlighted that similar compounds increased the expression of ABCA1 mRNA, which is associated with cholesterol efflux and atheroprotective effects in both mice and cynomolgus monkeys .
1. Liver X Receptor Agonism
The compound has been studied as a potential LXR agonist, which could have implications for treating conditions such as atherosclerosis. The introduction of specific functional groups has been shown to enhance agonistic activity in cell-based assays .
2. Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by interfering with cell cycle regulation. Compounds that inhibit the spindle assembly checkpoint have been linked to increased chromosomal errors in cancer cells, leading to cell death . This mechanism suggests potential applications in oncology.
3. Anti-inflammatory Effects
Given its structural characteristics, this compound may also exhibit anti-inflammatory properties by modulating immune responses through LXR activation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on LXR Agonists : A structure-activity relationship study demonstrated that modifications to the benzoate part of similar compounds significantly enhanced their agonistic activity on LXR .
- Antitumor Potential : Research on related isothiazole compounds indicated that they could inhibit the mitotic checkpoint, suggesting potential for therapeutic use in cancers characterized by uncontrolled cell growth .
Q & A
Q. Basic
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Fire Safety : Use CO₂, dry powder, or alcohol-resistant foam for fires. Avoid water jets, as they may spread flammable material. Firefighters should wear self-contained breathing apparatus (SCBA) and flame-retardant clothing .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid dust generation, and dispose of waste in sealed containers .
How can researchers synthesize this compound, and what key reaction conditions should be considered?
Q. Basic
- Methodological Answer :
- Step 1 : Prepare the pyridyl-oxypiperidine intermediate via nucleophilic aromatic substitution between 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxypiperidine.
- Step 2 : Protect the piperidine nitrogen using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C .
- Key Conditions : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution).
What strategies can be employed to optimize the yield and purity of this compound during synthesis?
Q. Advanced
- Methodological Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance Boc protection efficiency, reducing side reactions .
- Solvent Selection : Anhydrous DCM minimizes hydrolysis of Boc groups.
- Purification : Employ recrystallization (e.g., ethanol/water) or preparative HPLC for >95% purity. Monitor by LC-MS for byproduct detection .
How should researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?
Q. Advanced
- Methodological Answer :
- NMR Analysis : Compare observed peaks to computational predictions (e.g., δ ~1.4 ppm for tert-butyl, δ ~7.5–8.5 ppm for pyridyl protons). Use deuterated DMSO for solubility.
- IR Validation : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and pyridyl C-F stretches (~1100–1200 cm⁻¹). Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) .
- Resolution : Repeat experiments under standardized conditions (dry solvents, inert atmosphere) to minimize variability .
What are the primary spectroscopic techniques used to confirm the structure of this compound?
Q. Basic
- Methodological Answer :
What are the potential sources of data contradictions in reported physicochemical properties?
Q. Advanced
- Methodological Answer :
- Purity Variability : Impurities (e.g., de-Boc products) may skew melting points or solubility data. Use HPLC to quantify purity .
- Solvent Effects : LogP and solubility values depend on solvent polarity. Standardize measurements using USP buffers.
- Thermal Decomposition : DSC/TGA may show variability due to Boc group stability; conduct under nitrogen .
What are the known incompatibilities or hazardous reactions under standard conditions?
Q. Basic
- Methodological Answer :
How can the biological activity of this compound be evaluated in vitro?
Q. Advanced
- Methodological Answer :
- Target Screening : Use fluorescence polarization assays to assess binding to kinases or GPCRs, leveraging the pyridyl moiety’s π-π stacking potential.
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) or use LC-MS/MS to quantify intracellular concentrations.
- SAR Studies : Modify the trifluoromethyl group or Boc protection to evaluate potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
